molecular formula C13H7Br3O3 B13790068 2,4,6-Tribromophenyl salicylate CAS No. 96-87-7

2,4,6-Tribromophenyl salicylate

Cat. No.: B13790068
CAS No.: 96-87-7
M. Wt: 450.90 g/mol
InChI Key: VZWVHUUGXIFDKA-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Organic Chemistry

Halogenated organic compounds, characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are a cornerstone of modern organic chemistry. The introduction of halogens into an organic framework can dramatically alter the physical and chemical properties of the parent molecule. This includes modifications to its reactivity, polarity, and biological activity.

2,4,6-Tribromophenyl (B11824935) salicylate (B1505791), with its three bromine atoms attached to the phenyl ring of the salicylate moiety, is a prime example of a highly halogenated organic compound. The strategic placement of these bromine atoms at the 2, 4, and 6 positions of the phenol (B47542) ring is a result of the directing effects of the hydroxyl group during synthesis. The electron-withdrawing nature of the bromine atoms significantly influences the electron density distribution across the aromatic ring, thereby affecting its chemical behavior.

Overview of Research Trajectories for Related Chemical Entities

The study of 2,4,6-Tribromophenyl salicylate does not exist in a vacuum. It is part of a larger body of research into halogenated and, more specifically, brominated compounds. Many of these related substances have been investigated for their utility as flame retardants, a field where brominated compounds have historically played a significant role. For instance, 2,4,6-Tribromophenol (B41969), a precursor to the title compound, is a known fungicide and an intermediate in the synthesis of flame retardants. nih.govwikipedia.org

Research into other brominated esters, such as 2,4,6-Tribromophenyl acrylate (B77674), has focused on their potential as monomers for creating polymers with high refractive indices. specialchem.com Similarly, compounds like 2,4,6-Tribromophenyl hexanoate (B1226103) have been synthesized and studied, contributing to the broader understanding of the structure-property relationships in this class of molecules. nih.gov The investigation of these related entities provides a valuable comparative framework for understanding the unique attributes of this compound.

Scope and Significance of Academic Investigations into this compound

Academic investigations into this compound are multifaceted, encompassing its synthesis, structural elucidation, and analytical characterization. The synthesis of this compound typically involves the reaction of salicylic (B10762653) acid or its derivatives with 2,4,6-tribromophenol. A common preparative method involves the controlled bromination of phenol to yield 2,4,6-tribromophenol, which is then esterified. prepchem.com

The significance of this research lies in its contribution to fundamental chemical knowledge. Detailed studies of its crystal structure, for which data is available through crystallographic databases, provide insights into the molecule's three-dimensional arrangement and intermolecular interactions. nih.govresearchgate.netresearchgate.net Spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are crucial for confirming its structure and understanding its electronic environment. chemicalbook.com

Furthermore, the development of analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the separation and analysis of this compound is an important area of research. sielc.com These methods are essential for quality control in synthesis and for any potential future applications.

Physicochemical Properties of this compound

PropertyValue
CAS Number 96-87-7
Molecular Formula C13H7Br3O3
Molecular Weight 450.905 g/mol
LogP 5.34
Synonyms 2,4,6-Tribromophenyl 2-hydroxybenzoate, Benzoic acid, 2-hydroxy-, 2,4,6-tribromophenyl ester

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96-87-7

Molecular Formula

C13H7Br3O3

Molecular Weight

450.90 g/mol

IUPAC Name

(2,4,6-tribromophenyl) 2-hydroxybenzoate

InChI

InChI=1S/C13H7Br3O3/c14-7-5-9(15)12(10(16)6-7)19-13(18)8-3-1-2-4-11(8)17/h1-6,17H

InChI Key

VZWVHUUGXIFDKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)Br)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Direct Synthesis of 2,4,6-Tribromophenyl (B11824935) salicylate (B1505791)

The direct synthesis of 2,4,6-Tribromophenyl salicylate is primarily achieved through esterification, a fundamental reaction in organic chemistry.

The principal method for synthesizing this compound is the esterification of 2,4,6-Tribromophenol (B41969) with a salicylic (B10762653) acid derivative. This reaction forms an ester bond between the hydroxyl group of the tribromophenol and the carboxyl group of the salicylic acid derivative.

Salicylic acid and its derivatives, such as acetylsalicylic acid, are known to undergo esterification. nih.gov The synthesis of various salicylate esters has been explored for different applications, often involving the reaction of salicylic acid with an alcohol in the presence of a catalyst. nih.govnih.gov For instance, salicylic acid phenylethyl ester (SAPE) was synthesized through a Zn(OTf)2-catalyzed selective esterification of salicylic acid and phenylethyl alcohol. nih.gov While specific literature detailing the direct synthesis of this compound is not abundant in the provided results, the general principles of esterification would apply. The reaction would involve combining 2,4,6-Tribromophenol and a suitable salicylic acid derivative, likely with an acid catalyst and heat to drive the reaction towards the product.

Recent research has focused on developing novel catalysts to improve the efficiency and environmental friendliness of salicylate synthesis. A patent discloses a method for synthesizing salicylates using a novel esterification solid acid catalyst. google.com This method involves reacting salicylic acid with a corresponding alcohol in the presence of the catalyst and a dehydrating agent like toluene, with the reaction proceeding at around 100°C. google.com Such solid acid catalysts offer advantages like low energy consumption, reduced corrosion, high activity, and no secondary pollution. google.com Another approach involves the use of a solid acid catalyst for the production of salicylic acid esters by reacting salicylic acid with an alcohol at temperatures between 50°C and 200°C. google.com These catalytic methods could potentially be adapted for the synthesis of this compound.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. This often involves systematically varying parameters such as solvent, temperature, and the amount of reagents. For example, in the synthesis of 2,2-dihalo-N-phenylacetamides, reaction conditions were optimized by testing different solvents, temperatures, and amounts of a key reagent, with the best results obtained in dioxane at room temperature. researchgate.net While specific optimization data for this compound synthesis is not available in the search results, the general principles of reaction optimization would be applicable. This would involve a systematic study to find the ideal balance of conditions to favor the formation of the desired ester and minimize side reactions.

Precursor Chemistry: 2,4,6-Tribromophenol Formation

The key precursor for the synthesis of this compound is 2,4,6-Tribromophenol. Its formation is a classic example of electrophilic aromatic substitution.

2,4,6-Tribromophenol is readily prepared by the bromination of phenol (B47542). nih.gov When phenol is treated with an excess of bromine water, it undergoes a rapid reaction to form a white precipitate of 2,4,6-tribromophenol. youtube.combris.ac.ukprepchem.combyjus.com This reaction is so efficient that it can be used as a qualitative test for the presence of phenol. bris.ac.uk The reaction proceeds without the need for a Lewis acid catalyst, which is typically required for the bromination of benzene (B151609). youtube.com This is due to the strong activating effect of the hydroxyl group on the phenol ring. bris.ac.ukyoutube.com

The bromination can be controlled to produce monobrominated phenols by using a non-polar solvent like carbon disulfide (CS2) or carbon tetrachloride (CCl4) at low temperatures. youtube.combyjus.com In these conditions, a mixture of ortho- and para-bromophenol is formed. youtube.com However, in a polar solvent like water, the ionization of phenol to the more reactive phenoxide ion is facilitated, leading to the exhaustive bromination at all three available ortho and para positions. vedantu.comdoubtnut.com

Interestingly, salicylic acid can also be converted to 2,4,6-Tribromophenol through bromination. quora.com This reaction involves initial bromination, which can include the position bearing the carboxylic acid group, followed by decarboxylation to yield the tribrominated phenol. quora.comquora.com

A summary of reaction conditions for the bromination of phenol is presented in the table below.

ReagentSolventProduct(s)Reference(s)
BromineCarbon Disulfide (CS2) or Carbon Tetrachloride (CCl4)o-Bromophenol and p-Bromophenol youtube.combyjus.com
Bromine WaterWater2,4,6-Tribromophenol youtube.combris.ac.ukprepchem.combyjus.comvedantu.com

The formation of 2,4,6-Tribromophenol is a classic example of an electrophilic aromatic substitution reaction. quora.combdu.ac.in The hydroxyl group of phenol is a powerful activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. bris.ac.ukbyjus.combdu.ac.in This activation is particularly pronounced at the ortho and para positions (carbons 2, 4, and 6) due to the delocalization of the lone pairs of electrons from the oxygen atom into the benzene ring. youtube.combdu.ac.inyoutube.com

The mechanism proceeds as follows:

Generation of the electrophile: In the presence of a polar solvent like water, bromine molecules can become polarized, creating a Br⁺ electrophile. youtube.com

Electrophilic attack: The electron-rich phenol ring attacks the electrophilic bromine atom. The resonance structures of the phenoxide ion show a high electron density at the ortho and para positions, directing the incoming electrophile to these sites. youtube.combdu.ac.in

Formation of the arenium ion: The attack results in the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. bdu.ac.in

Deprotonation: A base (such as a water molecule) removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. youtube.com

Due to the strong activation by the hydroxyl group, this process occurs rapidly at all three ortho and para positions, leading to the formation of the trisubstituted product, 2,4,6-Tribromophenol. youtube.com

Derivatization and Structural Modifications of this compound

The structure of this compound offers several sites for chemical modification, including the phenolic hydroxyl group, the carboxylic acid group of the salicylate moiety, and the aromatic rings of both the salicylate and the tribromophenyl portions. These modifications can lead to a diverse range of new compounds with potentially unique chemical and biological properties.

Chemical Transformations of the Salicylate Moiety

The salicylate portion of the molecule contains a free hydroxyl group and an ester linkage, both of which are amenable to various chemical transformations.

New derivatives of salicylic acid have been synthesized, such as 1-phenyl-2-R2-3-methyl-5-salicyloylimmino-3-pyrazolines. nih.gov These compounds were prepared via a previously established route and have been evaluated for their analgesic and anti-inflammatory activities. nih.gov Certain derivatives demonstrated activity comparable to that of acetylsalicylic acid. nih.gov

The ester linkage in salicylate esters can be hydrolyzed under appropriate conditions to yield salicylic acid and the corresponding alcohol. Furthermore, the bioavailability and internal exposure to the primary metabolite, salicylic acid, can differ significantly among various salicylate esters due to differences in skin absorption and hydrolysis by carboxylesterases. nih.gov

Modifications of the Tribromophenyl Moiety

The tribromophenyl moiety is an electron-deficient aromatic ring due to the presence of three bromine atoms. This electronic nature governs the types of reactions it can undergo.

2,4,6-Tribromophenol, a precursor to this compound, is a brominated phenol where the hydrogen atoms at positions 2, 4, and 6 are substituted by bromine atoms. nih.gov It is utilized as a fungicide and in the synthesis of flame retardants. nih.gov

The reaction of salicylic acid with bromine water results in the formation of 2,4,6-tribromophenol as a white precipitate, with the release of carbon dioxide. youtube.com

Synthesis of Azo Derivatives Incorporating 2,4,6-Tribromophenyl Units

Azo compounds, characterized by the presence of a –N=N– double bond, are a significant class of organic compounds. chemrevlett.comnih.gov The synthesis of azo derivatives often involves the diazotization of a primary aromatic amine followed by a coupling reaction with a suitable coupling agent, such as a phenol or another aromatic amine. researchgate.netnih.gov

The general process for synthesizing azo compounds from salicylic acid derivatives involves two main steps:

Diazotization : An aromatic amine is treated with a source of nitrous acid (commonly sodium nitrite (B80452) in an acidic medium) at low temperatures (0-5°C) to form a diazonium salt. chemrevlett.comnih.gov

Coupling Reaction : The formed diazonium salt is then reacted with a salicylic acid derivative in an alkaline solution. The mixture is typically stirred for several hours at low temperatures. Acidification of the reaction mixture then precipitates the azo compound. chemrevlett.comorientjchem.org

A series of novel azo compounds have been prepared through the diazo coupling of aromatic amines with salicylic acid derivatives. researchgate.net These synthesized compounds were characterized using elemental analysis, IR spectroscopy, and 1H-NMR spectroscopy. researchgate.net

Azo dyes containing an imidazole (B134444) derivative have been synthesized via a diazo-coupling reaction. nih.gov The process involves the diazotization of an imidazole derivative, which is then coupled with an aniline (B41778) derivative. nih.gov The resulting compound can undergo further reactions, such as methylation. nih.gov Similarly, azo dyes with a thiazole (B1198619) moiety have been synthesized by diazotizing 2-aminothiazole (B372263) and coupling the resulting diazonium salt with appropriate components. nih.gov

The table below summarizes the synthesis of various azo derivatives of salicylic acid.

Starting Aromatic AmineCoupling Agent (Salicylic Acid Derivative)Resulting Azo Compound Structure (General)Reference
Various Aromatic AminesSalicylic AcidAzo-salicylic acid derivatives orientjchem.org
Substituted AnilinesSalicylic Acid5-(Arylazo)salicylic acids chemrevlett.com
Aromatic AminesSubstituted Salicylic AcidsVarious azo compounds researchgate.net
Imidazole DerivativeN-benzyl-N-ethyl-m-acetamide anilineAzo dye with imidazole and aniline moieties nih.gov
2-AminothiazoleVarious coupling componentsAzo dye with a thiazole moiety nih.gov

Environmental Transformation and Degradation Pathways

Abiotic Degradation of 2,4,6-Tribromophenyl (B11824935) Salicylate (B1505791) and its Precursors

Abiotic degradation processes, which are non-biological in nature, play a significant role in the initial transformation of 2,4,6-tribromophenyl salicylate and TBP. These processes are primarily driven by physical and chemical factors in the environment.

Photolytic and Hydrolytic Degradation Mechanisms

Photolytic Degradation: Exposure to sunlight can induce the breakdown of these compounds. For instance, direct photolysis of 2,4,6-tribromophenol (B41969) by UV light in the air has been shown to have a half-life of 4.6 hours. oecd.org The process involves the absorption of light energy, which can lead to the cleavage of the carbon-bromine bonds, a critical step in its degradation. While specific studies on the photolysis of this compound are limited, it is anticipated that the ester bond would also be susceptible to photolytic cleavage, yielding TBP and salicylic (B10762653) acid, which would then undergo further degradation.

Hydrolytic Degradation: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the context of this compound, hydrolysis would break the ester linkage, releasing 2,4,6-tribromophenol and salicylic acid. Conversely, 2,4,6-tribromophenol itself is considered to be stable in water and does not readily undergo hydrolysis regardless of the pH. oecd.org This stability implies that once formed from its salicylate ester, TBP is likely to persist in aquatic environments until it is degraded by other means, such as photolysis or microbial action.

Oxidative Degradation Processes (e.g., Fenton-like systems, advanced oxidation processes)

Advanced oxidation processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation. These processes generate highly reactive hydroxyl radicals (•OH) that can effectively degrade recalcitrant organic pollutants like TBP.

Fenton-like Systems: Fenton's reagent, a solution of hydrogen peroxide with an iron catalyst (typically Fe²⁺), is a classic AOP. Fenton-like systems, which may use other iron minerals like magnetite or pyrite, have also been investigated for the degradation of halogenated phenols. nih.gov For instance, the degradation of 2,4,6-trichlorophenol, a structurally similar compound, is effectively achieved using Fenton's reagent. capes.gov.brscilit.com The process involves the catalytic decomposition of hydrogen peroxide by iron ions to produce hydroxyl radicals, which then attack the aromatic ring of the phenol (B47542), leading to its eventual mineralization. The efficiency of these systems is often pH-dependent, with acidic conditions generally favoring the reaction. nih.govnih.gov

Other Advanced Oxidation Processes: Besides Fenton-like systems, other AOPs have shown promise in degrading TBP. These include UV/H₂O₂ and UV/Na₂S₂O₈ (UV/persulfate) systems. researchgate.net A comparative study on the mineralization of TBP found that both UV/H₂O₂ and UV/persulfate processes were effective, with optimal degradation achieved at specific oxidant-to-TBP molar ratios. researchgate.net Another advanced oxidation technology involves the use of ozone (O₃), often in combination with UV light and a catalyst like TiO₂ (UV/O₃/TiO₂), which has demonstrated high mineralization rates for similar compounds like 2,4,6-trichlorophenol. ic-mag.com

Degradation Efficiency of TBP and Analogs by Various AOPs
AOP SystemTarget CompoundKey FindingsReference
ZVI/H₂O₂2,4,6-TrichlorophenolHighest degradation efficiency at acidic pH. nih.gov
UV/H₂O₂2,4,6-TribromophenolOptimal oxidant/TBP molar ratio of 15/1 for mineralization. researchgate.net
UV/Na₂S₂O₈2,4,6-TribromophenolOptimal oxidant/TBP molar ratio of 15/1 for mineralization. researchgate.net
Fenton's Reagent2,4,6-TrinitrotolueneEffective degradation in aqueous solution (k_app=0.0348 min⁻¹). nih.gov
UV/O₃/TiO₂2,4,6-TrichlorophenolAchieved 82.97% mineralization with a reaction rate constant of 0.2893 min⁻¹. ic-mag.com

Biotic Transformation in Environmental Compartments

Microorganisms and plants play a crucial role in the breakdown and transformation of 2,4,6-tribromophenol in various environmental settings.

Microbial Degradation and Biomineralization of 2,4,6-Tribromophenol

The biodegradation of TBP by microorganisms is a key process in its removal from contaminated environments. Several bacterial strains have been identified that can degrade TBP. For example, Achromobacter piechaudii TBPZ-N61 has been shown to effectively degrade TBP, particularly when the bacterial cells are attached to surfaces like chalk in an aquifer. nih.gov The activity of these attached cells can be sustained by the addition of a carbon source. nih.gov

In water and sediment systems, bioaugmentation with strains like Bacillus sp. GZT can significantly enhance the removal of TBP. nih.gov Studies have shown that the addition of certain substances, such as glucose and yeast extract, can further stimulate the biodegradation process. nih.gov The ultimate goal of microbial degradation is biomineralization, where the organic compound is completely broken down into inorganic substances like carbon dioxide, water, and bromide ions. The microbial community in a given environment, often dominated by phyla such as Proteobacteria, Actinobacteria, Bacteroidetes, and Firmicutes, is critical to this process. nih.gov

Enzymatic Pathways in Dehalogenation and Aromatic Ring Cleavage

Dehalogenation: The first and often rate-limiting step is the removal of bromine atoms from the aromatic ring. This can occur through different mechanisms, including reductive dehalogenation, where a halogen is replaced by a hydrogen atom. researchgate.net Flavin-dependent monooxygenases are a class of enzymes that can catalyze dehalogenation along with the incorporation of a hydroxyl group. nih.gov

Aromatic Ring Cleavage: Once the bromine atoms are removed, the resulting phenolic compounds, such as catechol derivatives, undergo cleavage of the aromatic ring. researchgate.net This is typically carried out by dioxygenase enzymes. researchgate.net There are two main pathways for ring cleavage: the ortho-cleavage pathway and the meta-cleavage pathway, which break the ring at different positions relative to the hydroxyl groups. The resulting aliphatic acids are then further metabolized through central metabolic pathways.

Key Enzymes in the Biodegradation of Halogenated Aromatics
Enzyme ClassFunctionExample ReactionReference
Flavin-dependent MonooxygenasesDehalogenation and hydroxylationReplacement of a halogen with a hydroxyl group on a phenolic ring. nih.gov
Reductive DehalogenasesReductive dehalogenationReplacement of a halogen with a hydrogen atom. researchgate.net
Dioxygenases (e.g., Catechol 1,2-dioxygenase)Aromatic ring cleavageCleavage of the catechol ring to form aliphatic acids. researchgate.net

Plant Uptake and Metabolism of 2,4,6-Tribromophenol Conjugates

Plants can absorb TBP from the soil and water, subsequently metabolizing it through a series of detoxification pathways. nih.gov In rice plants, for instance, TBP is rapidly metabolized, with over 99% being transformed after a 5-day exposure. consensus.app The metabolic processes in plants involve several phases:

Phase I (Transformation): This phase involves reactions like debromination, hydroxylation, and methylation. In rice, the primary debromination product of 2,4,6-TBP is 2,4-dibromophenol. nih.gov

Phase II (Conjugation): The transformed products from Phase I, or the parent compound itself, are then conjugated with endogenous molecules such as sugars (glycosylation) or sulfates (sulfation). nih.govacs.org This increases their water solubility and reduces their toxicity. In rice, numerous sulfated and glycosylated conjugates of TBP have been identified. nih.govacs.org

Phase III (Compartmentalization): The water-soluble conjugates are then either excreted from the roots into the surrounding medium or compartmentalized within the plant, often in vacuoles or bound to cell walls. nih.govacs.org Studies have shown that sulfated conjugates of TBP can be transported to the shoots, while glycosylated conjugates tend to remain in the roots. nih.govacs.org

This metabolic activity in plants not only helps in the detoxification of the contaminant for the plant itself but also represents a significant pathway for the transformation of TBP in the environment. nih.govnih.gov

Role of Synthetic Microbial Communities in Degradation Research

Currently, there is a notable lack of specific research on the degradation of this compound by synthetic microbial communities. While studies have explored the capabilities of such communities in breaking down related brominated compounds, the direct investigation of this compound's biodegradation through this approach is not well-documented in existing scientific literature.

However, research into the anaerobic mineralization of the related compound, 2,4,6-tribromophenol (TBP), highlights the potential of synthetic microbial consortia in the bioremediation of halogenated aromatic compounds. For instance, a synthetic community comprising a highly enriched culture of Dehalobacter sp. (a reductive debrominator), Clostridium sp. (a hydrogen supplier), and Desulfatiglans parachlorophenolica (a 4-chlorophenol-degrading anaerobe) has been shown to mineralize TBP to carbon dioxide. wikipedia.orgnih.gov In this synergistic relationship, TBP is first debrominated to phenol, which is then mineralized. wikipedia.org The complete mineralization of 23μM of TBP was achieved within 35 days under optimal conditions. wikipedia.org

Such findings underscore the promise of using tailored microbial communities for the efficient and cost-effective breakdown of persistent halogenated pollutants. Future research could extend these principles to investigate the degradation of this compound, identifying specific microbial strains capable of cleaving the ester bond and subsequently degrading the brominated aromatic ring.

Fate and Transport Research in Environmental Matrices

Detailed research on the environmental fate and transport of this compound in various environmental matrices such as soil, water, and sediment is limited in the available scientific literature. The behavior of a chemical in the environment is governed by its physical and chemical properties, including its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment particles (Koc). itrcweb.orgitrcweb.org

For related compounds like 2,4,6-tribromophenol (TBP), it is known to exist in both vapor and particulate phases in the atmosphere and can be degraded by photochemically produced hydroxyl radicals. who.int Its estimated half-life in air ranges from 20 to 40 days. who.int When released into water, a significant portion is expected to remain in the water column, with a smaller fraction partitioning to sediment. oecd.org The log octanol-water partition coefficient (log Kow) for TBP suggests a potential for bioaccumulation, which tends to increase with the degree of bromination. who.int

The fate of TBP in soil is influenced by redox conditions, with transformation being significantly faster under oxic (oxygen-rich) conditions compared to anoxic (oxygen-poor) conditions. nih.gov Soil microorganisms have been shown to use TBP as an energy source, leading to its mineralization to CO2 and the formation of non-extractable residues bound to soil organic matter. nih.govresearchgate.net

While these findings for TBP provide a general framework, specific studies on this compound are necessary to understand its unique environmental behavior, including its partitioning, persistence, and mobility in different environmental compartments.

Formation of 2,4,6-Tribromophenol as a Degradation Product of Other Brominated Organic Compounds

2,4,6-Tribromophenol (TBP) is a known degradation product of several widely used brominated flame retardants (BFRs). This transformation can occur through various biotic and abiotic processes in the environment, contributing to the prevalence of TBP in different environmental matrices. nih.govnih.govresearchgate.net

Several studies have identified the precursor compounds that lead to the formation of TBP. For example, TBP is formed from the thermal and photolytic degradation of 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE) and tetrabromobisphenol A (TBBPA). nih.gov The biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (B116900) (TTBP-TAZ) in human and rat liver microsomes also rapidly produces TBP, suggesting it is a significant metabolite. nih.gov In fact, TBP was the most abundant metabolite, accounting for 87% of the total TTBP-TAZ metabolites. nih.gov

The degradation of the polymeric flame retardant "Polymeric FR," a butadiene styrene (B11656) brominated copolymer, has also been shown to form TBP. nih.gov Furthermore, experimental systems designed to degrade TBBPA have resulted in the formation of TBP. nih.gov The biotic degradation of TBBPA and other brominated phenolic chemicals is another pathway that leads to the formation of TBP and other phenolic byproducts. nih.gov

Below is a table summarizing the formation of 2,4,6-Tribromophenol from various parent brominated compounds and the conditions under which this transformation occurs.

Parent CompoundDegradation ProcessResulting ProductReference
1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE)Thermal and Photo-degradation2,4,6-Tribromophenol nih.gov
Tetrabromobisphenol A (TBBPA)Thermal and Photo-degradation, Biotic degradation2,4,6-Tribromophenol nih.govnih.gov
2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ)Biotransformation (in human and rat liver microsomes)2,4,6-Tribromophenol nih.gov
Polymeric FR (butadiene styrene brominated copolymer)Degradation2,4,6-Tribromophenol nih.gov
Other brominated phenolic chemicalsBiotic degradation2,4,6-Tribromophenol and other phenolic byproducts nih.gov

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the separation of 2,4,6-Tribromophenyl (B11824935) salicylate (B1505791) from complex mixtures and for its accurate quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) are two of the most powerful techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 2,4,6-Tribromophenyl salicylate. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method utilizes a specialized column with low silanol (B1196071) activity, which is beneficial for analyzing acidic or chelating compounds. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, often with an acid additive like phosphoric acid to control the ionization state of the analyte and improve peak shape. sielc.com For applications requiring mass spectrometric detection, phosphoric acid is replaced with a volatile acid like formic acid. sielc.com

Method validation is a critical step to ensure that the analytical method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include linearity, precision, accuracy, recovery, selectivity, and stability. While specific validation data for this compound is not extensively published, the general principles for validating HPLC methods for related salicylic (B10762653) acid derivatives are well-established.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition Rationale
Column Newcrom R1, 3 µm A reverse-phase column with low silanol activity suitable for polar and non-polar compounds. sielc.com
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid Provides good separation for aromatic esters. Phosphoric acid suppresses the ionization of the phenolic hydroxyl group. sielc.com
Detection UV-Vis Detector The aromatic rings and carbonyl group in the molecule are strong chromophores, allowing for sensitive UV detection.
Flow Rate 1.0 mL/min A standard flow rate for analytical HPLC.

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Note: The retention time for this compound under these specific conditions is not publicly available but would be determined experimentally during method development.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is an exceptionally sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For trace analysis of halogenated compounds like this compound, GC coupled with a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is often the method of choice. nih.gov

While a specific GC-MS/MS method for this compound is not readily found in the literature, methods for the closely related 2,4,6-tribromophenol (B41969) and 2,4,6-tribromoanisole (B143524) have been developed. nih.gov These methods can be adapted for the target analyte. The analysis would involve the selection of a suitable GC column, typically a low-polarity phase, and the optimization of the temperature program to ensure the elution of the compound as a sharp peak.

In the mass spectrometer, the compound would be ionized, typically by electron ionization (EI), to produce a molecular ion. This precursor ion is then selected in the first quadrupole and fragmented by collision-induced dissociation. Specific product ions are then monitored in the third quadrupole. This MRM process provides a high degree of selectivity and sensitivity, allowing for detection at very low concentrations. nih.gov

Table 2: Predicted GC-MS/MS Parameters for Trace Analysis of this compound

Parameter Condition Rationale
GC Column DB-5ms or equivalent (30m x 0.25mm, 0.25µm) A common, low-polarity column suitable for a wide range of semi-volatile organic compounds.
Ionization Mode Electron Ionization (EI) Standard ionization technique that produces predictable and reproducible fragmentation patterns.
Precursor Ion (m/z) 450 (predicted) Corresponding to the molecular weight of the most abundant isotopic pattern of [C₁₃H₇Br₃O₃]⁺.
Product Ions (m/z) To be determined experimentally Would likely include fragments from the loss of the salicylate group or bromine atoms. For example, a fragment corresponding to the tribromophenoxy cation (m/z 329) is expected.

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantitative analysis in complex matrices. nih.gov |

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and for assessing its purity. FTIR, NMR, and UV-Vis spectroscopy each provide unique and complementary information about the molecule's functional groups, atomic connectivity, and electronic properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its ester, phenol (B47542), and tribrominated aromatic ring components.

Based on the spectra of its precursors, salicylic acid and 2,4,6-tribromophenol, the following key absorptions can be predicted:

O-H Stretch (Phenolic): A broad band around 3200-3000 cm⁻¹, indicative of the intramolecularly hydrogen-bonded hydroxyl group of the salicylate moiety. docbrown.info

C-H Stretch (Aromatic): Peaks typically appearing just above 3000 cm⁻¹.

C=O Stretch (Ester): A strong, sharp absorption in the region of 1700-1680 cm⁻¹. This is a key diagnostic peak for the ester functional group. docbrown.info

C=C Stretch (Aromatic): Several peaks in the 1600-1450 cm⁻¹ region.

C-O Stretch (Ester and Phenol): Strong absorptions in the 1300-1100 cm⁻¹ range.

C-Br Stretch: Absorptions in the lower frequency "fingerprint" region, typically below 700 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Expected Appearance
~3200-3000 O-H (Phenolic, H-bonded) Broad
~3100-3000 C-H (Aromatic) Medium, sharp
~1700-1680 C=O (Ester) Strong, sharp
~1600-1450 C=C (Aromatic) Medium to strong, multiple bands
~1300-1100 C-O (Ester/Phenol) Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both aromatic rings.

Salicylate Ring Protons: Four protons in different chemical environments, appearing in the aromatic region (typically 6.8-8.0 ppm). The proton ortho to the hydroxyl group will be a doublet of doublets, coupled to the adjacent protons. The other protons will also show characteristic splitting patterns (doublets, triplets of doublets).

Tribromophenyl Ring Protons: Two equivalent protons, which will appear as a singlet in the aromatic region. Due to the strong deshielding effect of the three bromine atoms, this singlet is expected to be downfield.

Phenolic Proton: A singlet that is often broad and can appear over a wide chemical shift range (often >10 ppm) due to hydrogen bonding. farmaceut.org

¹³C NMR: The ¹³C NMR spectrum will show a total of 13 distinct signals for the 13 carbon atoms in the molecule, assuming no accidental equivalence.

Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, typically in the 165-170 ppm range.

Aromatic Carbons: The remaining 12 aromatic carbons will appear in the 110-160 ppm range. The carbons bonded to bromine will be significantly shifted compared to unsubstituted aromatic carbons. The carbon bearing the hydroxyl group will also have a characteristic chemical shift.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Salicylate Ring Protons 6.8 - 8.0 -
Tribromophenyl Ring Protons ~7.6 (singlet) -
Phenolic OH Proton >10 (singlet, broad) -
Ester Carbonyl Carbon - ~165-170
Salicylate Ring Carbons - ~115-160

Note: These are estimated chemical shift ranges. Actual values would need to be determined by experimental analysis.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is determined by its chromophores: the two aromatic rings and the carbonyl group.

The salicylate moiety is the dominant chromophore. Salicylic acid itself typically shows two main absorption bands, one around 230-240 nm and another around 300-310 nm. The esterification to the tribromophenyl group is expected to cause a slight shift in the position of the maximum absorbance (λmax) and may affect the molar absorptivity. This technique is particularly useful for quantitative analysis, where the absorbance at a specific wavelength can be related to the concentration of the compound using the Beer-Lambert law.

Table 5: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

Expected λmax (nm) Electronic Transition Chromophore
~230-250 π → π* Aromatic rings

Mass Spectrometry-Based Characterization (LC-MS, LC-ESI-MS/MS, HRMS)

The characterization of this compound, a compound with a molecular weight of 450.905 g/mol , is effectively achieved through the coupling of liquid chromatography (LC) with mass spectrometry (MS). sielc.com Reverse-phase high-performance liquid chromatography (HPLC) is a suitable separation technique, and for applications compatible with mass spectrometry, the mobile phase can be modified by replacing phosphoric acid with formic acid. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a cornerstone for the analysis of salicylate derivatives. For instance, a sensitive and reliable LC-MS/MS method has been developed for the determination of salicylic acid in various matrices. nih.govresearchgate.net This method utilizes liquid chromatography coupled with tandem mass spectrometry, often employing electrospray ionization (ESI) in negative mode for detection. nih.gov

In the context of this compound, LC-ESI-MS/MS would be a powerful tool for structural elucidation and sensitive detection. In negative ion mode, the precursor ion would correspond to the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) of this precursor would likely yield characteristic fragment ions corresponding to the cleavage of the ester bond. This would result in the formation of the 2,4,6-tribromophenoxide anion and the salicylic acid radical, or the salicylate anion and the 2,4,6-tribromophenol radical. The mass spectrum of 2,4,6-tribromophenol itself shows a characteristic isotopic pattern due to the presence of three bromine atoms. nist.gov

High-Resolution Mass Spectrometry (HRMS) would be instrumental in confirming the elemental composition of the parent compound and its fragments. The high mass accuracy of HRMS allows for the determination of the elemental formula from the measured mass-to-charge ratio, providing a high degree of confidence in the identification of this compound in complex samples.

Table 1: Postulated Mass Spectrometric Data for this compound

Analyte Ionization Mode Precursor Ion (m/z) Postulated Major Fragment Ions (m/z) Analytical Technique
This compoundNegative ESI[M-H]⁻328.78 (2,4,6-tribromophenoxide), 137.02 (salicylate)LC-ESI-MS/MS
This compound---HRMS for elemental composition confirmation

Emerging Analytical Techniques and Sensor Development for Salicylate Derivatives

While direct sensor development for this compound is not widely documented, the field of analytical science is actively pursuing novel methods for the detection of salicylate derivatives, which could be adapted for this compound. These emerging techniques often focus on providing rapid, low-cost, and portable detection solutions.

Electrochemical sensors have shown significant promise for the detection of salicylic acid and its derivatives. mdpi.com Techniques such as square wave voltammetry on carbon electrodes have been demonstrated to be selective and sensitive for determining salicylates in various samples. mdpi.com Furthermore, flow injection analysis with electrochemical detection has been successfully applied for the analysis of salicylates. mdpi.com Another advancement is the development of ratiometric electrochemical sensors, for example, those based on a Cu metal-organic framework (Cu-MOF) and carbon black composite, for the accurate detection of salicylic acid. nih.gov Enzymatically amplified voltammetric sensors have also been created for analyzing microliter volumes of salicylate samples. acs.org

Biosensors represent another rapidly advancing area. For instance, a salicylate-responsive sensor-reporter system has been developed in E. coli. researchgate.net This system utilizes the AraC-SA protein and the PBAD promoter to control the expression of a reporter gene, such as Green Fluorescent Protein (GFP), in the presence of salicylate. researchgate.net Such biosensors offer high specificity.

Other analytical methods are also being refined for the analysis of salicylate esters. These include gas chromatography with flame ionization detection (GC-FID), proton nuclear magnetic resonance (¹H NMR) spectroscopy, and Fourier-Transform infrared (FTIR) spectroscopy, which have been used for the identification and quantification of short-chain alkyl salicylate esters. sciepub.comsciepub.com

Table 2: Overview of Emerging Analytical Techniques for Salicylate Derivatives

Technique Type Specific Method Target Analytes Key Features
Electrochemical SensorSquare Wave VoltammetrySalicylatesSelective, sensitive, low-cost mdpi.com
Electrochemical SensorRatiometric Electrochemical Sensor (Cu-MOF/CB)Salicylic AcidAccurate, reliable, suitable for in-vivo monitoring nih.gov
BiosensorE. coli-based sensor-reporter system (AraC-SA/PBAD)SalicylateHigh specificity, whole-cell sensing researchgate.net
ChromatographyGas Chromatography-Flame Ionization Detection (GC-FID)Short-chain alkyl salicylate estersHigh resolution and quantification accuracy sciepub.comsciepub.com
Spectroscopy¹H NMR and FTIRShort-chain alkyl salicylate estersStructural identification and quantification sciepub.comsciepub.com

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Molecular Structure Optimization and Conformational Analysis

Specific studies on the molecular structure optimization and conformational analysis of 2,4,6-tribromophenyl (B11824935) salicylate (B1505791) using computational methods were not found in the public domain. This type of analysis would typically involve calculating the potential energy surface of the molecule to identify the most stable conformations and the rotational barriers between them.

Electronic Properties and Spectroscopic Predictions

There is no available research detailing the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, or the predicted spectra (e.g., IR, NMR) for 2,4,6-tribromophenyl salicylate derived from quantum chemical calculations. Theoretical studies on other salicylates have shown correlations between electronic properties like HOMO energy and their biological activity. nih.gov

Reaction Mechanism Elucidation through Energy Profile Calculations

No specific studies were identified that performed energy profile calculations to elucidate the reaction mechanisms of this compound. Such calculations are instrumental in understanding the pathways and transition states of chemical reactions, for example, in the study of metabolic pathways of salicylates. researchgate.netresearchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

There is no information available from molecular dynamics simulations specifically focused on the intermolecular interactions of this compound. Molecular dynamics is a computational method used to simulate the physical movements of atoms and molecules, which can provide insights into how a compound interacts with its environment, such as a solvent or a biological membrane.

Structure-Reactivity Relationship Predictions

While structure-activity relationship studies have been conducted for various salicylic (B10762653) acid derivatives, often employing computational descriptors, a specific predictive model for the reactivity of this compound was not found in the reviewed literature. yakhak.orgnih.gov These types of studies are crucial for predicting the chemical behavior and potential applications of a compound.

Role of 2,4,6 Tribromophenyl Salicylate in Materials Science Research and Industrial Chemistry

Utilization as a Chemical Intermediate in Polymer Synthesis

2,4,6-Tribromophenyl (B11824935) salicylate (B1505791) serves as a valuable intermediate in the synthesis of specialized polymers. Its structure allows it to be incorporated into polymer backbones, introducing both the salicylate linkage and bromine atoms.

One primary route involves its conversion into a monomer that can then be polymerized. For instance, the salicylate functional group can be part of a larger monomeric unit. The synthesis of polymers containing salicylate units, known as polysalicylates, has attracted considerable interest. rsc.org A general pathway involves the ring-opening polymerization of salicylic (B10762653) acid O-carboxyanhydrides (SAOCAs). rsc.org While research has focused on unsubstituted salicylic acid, the principles can be extended to its derivatives. The tribromophenyl group would remain as a pendant group on the resulting polymer chain, significantly modifying the polymer's properties.

Furthermore, related compounds like 2,4,6-tribromophenyl acrylate (B77674), which shares the tribromophenyl group, are actively used in copolymerization. researchgate.net Copolymers of 2,4,6-tribromophenyl acrylate and glycidyl (B131873) methacrylate (B99206) have been synthesized to create polymers with reactive epoxy groups and high bromine content. researchgate.net This demonstrates the capacity of the tribromophenyl moiety to be integrated into polymer chains, suggesting a similar potential for salicylate-based monomers containing this group. The presence of bromine atoms in such polymers is known to enhance thermal stability. researchgate.net

Integration into Polymeric Matrices for Functionalization

Beyond serving as a building block for the polymer backbone, 2,4,6-tribromophenyl salicylate can be integrated into existing polymeric matrices as a functional additive. This process leverages the compound's physical and chemical properties to enhance or modify the host polymer.

The high bromine content of the molecule is particularly advantageous for improving the flame retardancy and thermal stability of polymers. When blended into a polymer matrix, the tribromophenyl group can act as a radical trap upon heating, interrupting the combustion cycle. This strategy is analogous to the use of other brominated compounds in polymer science.

Moreover, the salicylate portion of the molecule can offer specific functionalities. Salicylic acid and its derivatives can be attached to polymer backbones, such as poly(2-hydroxyethyl methacrylate) (PHEMA), through ester linkages. researchgate.net This creates a system where the functional molecule is tethered to the polymer, potentially influencing its surface properties, reactivity, or interaction with other substances. The integration of this compound could thus be used to introduce a combination of properties derived from both its constituent parts.

Research on Novel Applications in Advanced Materials Development

Research into advanced materials seeks to exploit the unique combination of properties offered by this compound. A key area of interest is the development of high-performance optical polymers. The presence of heavy atoms like bromine in a molecule tends to increase its refractive index. The related monomer, 2,4,6-tribromophenyl acrylate, is noted for its suitability in creating high refractive index polymers (n ~ 1.60). specialchem.com By incorporating this compound or monomers derived from it into polymer systems, materials with tailored optical properties could be developed for applications in lenses, optical fibers, and coatings.

Another avenue of research involves "click chemistry," a set of powerful and reliable reactions for synthesizing complex molecules and functional polymers. nih.govnih.gov The synthesis of hyperbranched polymers often utilizes monomers with specific reactive groups. nih.gov The hydroxyl and carboxyl groups of the salicylate moiety in this compound could be chemically modified to introduce "clickable" functionalities, such as alkynes or azides. This would transform the compound into a versatile precursor for creating highly branched, functional polymers with a high degree of bromine content, potentially for use in advanced coatings or nanocomposites.

Precursor for Specialty Chemicals and Dyes (e.g., Azo Dyes with Tribromophenyl Groups)

This compound is a viable precursor for the synthesis of specialty chemicals, most notably azo dyes. Azo dyes are characterized by the -N=N- functional group, which connects two aromatic rings. nih.gov Their synthesis typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. nih.govsphinxsai.com

In this context, this compound would act as the coupling component. The electron-donating hydroxyl group on the salicylate ring activates the aromatic ring for electrophilic substitution by the diazonium salt. The general procedure for synthesizing an azo dye using a salicylic acid derivative is well-established. unb.cachemrevlett.comblogspot.com

The process can be summarized as follows:

Diazotization : A primary aromatic amine (e.g., aniline or a substituted aniline) is treated with a cold solution of sodium nitrite (B80452) and a strong acid (like hydrochloric acid) to produce a diazonium salt. sphinxsai.comchemrevlett.com

Coupling : The resulting diazonium salt solution is then added to an alkaline solution of the coupling agent, in this case, this compound. The diazonium ion attacks the activated ring of the salicylate, forming the characteristic azo bond.

The resulting azo dye would incorporate the this compound structure, leading to a dye with the tribromophenyl group attached to the salicylate portion of the molecule. The bulky and electron-withdrawing bromine atoms would likely influence the final color (chromophore) and properties of the dye, such as its lightfastness and thermal stability.

Table of Components in Azo Dye Synthesis

Component RoleExample CompoundFunction in Synthesis
Amine for Diazotization AnilineProvides the initial aromatic amine group that is converted into a diazonium salt. sphinxsai.com
Diazotizing Agent Sodium Nitrite (NaNO₂)Reacts with acid to form nitrous acid, which converts the primary amine to a diazonium salt. unb.cachemrevlett.com
Acid Catalyst Hydrochloric Acid (HCl)Provides the acidic medium required for the formation of nitrous acid and the diazonium salt. unb.cachemrevlett.com
Coupling Component This compoundProvides the electron-rich aromatic ring that the diazonium salt couples with to form the final azo dye. blogspot.com

Future Research Directions and Unexplored Avenues

Development of Green Synthesis Routes

The conventional synthesis of salicylates often involves methods that are not environmentally benign. Future research should prioritize the development of green synthesis routes for 2,4,6-Tribromophenyl (B11824935) salicylate (B1505791), focusing on sustainable practices that minimize hazardous substances and energy consumption.

Drawing inspiration from green chemistry approaches for other salicylic (B10762653) acid derivatives, potential methods could include enzymatic catalysis or the use of solid acid catalysts. google.com For instance, research into the synthesis of natural salicylic acid from wintergreen oil highlights the use of greener methods to produce cosmetic ingredients. researchgate.netnih.gov Such principles could be adapted for the esterification of 2,4,6-Tribromophenol (B41969) with salicylic acid. Key areas for exploration would involve solvent-free reaction conditions and the use of recyclable catalysts to improve the atom economy and reduce waste. preprints.org A comparative analysis of potential green synthesis strategies is presented in Table 1.

Table 1: Potential Green Synthesis Strategies for 2,4,6-Tribromophenyl Salicylate

Synthesis Strategy Potential Catalyst/Method Advantages Research Focus
Enzymatic Esterification Lipase High selectivity, mild reaction conditions, biodegradable catalyst. Screening for suitable lipases, optimization of temperature and pH, solvent selection (or solvent-free).
Solid Acid Catalysis Sulfated zirconia, heteropolyacids Reusable, reduced corrosion, easy separation from product. google.com Catalyst design and preparation, study of catalyst activity and stability, optimization of reaction parameters.
Microwave-Assisted Synthesis N/A Rapid heating, shorter reaction times, potential for improved yields. Investigating the effect of microwave irradiation on reaction rate and yield, solvent choice optimization.
Solvent-Free Synthesis Grinding/Ball Milling Reduced solvent waste, lower environmental impact, potentially lower energy use. preprints.org Investigating mechanochemical activation, catalyst requirements in solid-state reactions. acs.org

Advanced Mechanistic Studies on Complex Degradation Pathways

Understanding the environmental fate of this compound is crucial. It is hypothesized that the primary degradation pathway would involve the hydrolysis of the ester bond, yielding 2,4,6-Tribromophenol (TBP) and salicylic acid. TBP is a known environmental contaminant and a degradation product of other brominated flame retardants. nih.govresearchgate.net Therefore, its degradation pathways are of significant interest.

Advanced mechanistic studies should investigate the biotic and abiotic degradation of the parent ester and its primary hydrolytic products. Microbial degradation, in particular, warrants investigation. Studies on other brominated compounds have demonstrated that microbial consortia can achieve degradation through mechanisms like monooxygenase-catalyzed reactions. mdpi.com Similarly, novel degradation pathways for salicylate have been identified in various bacteria, often involving CoA-mediated processes. nih.govnih.gov Future research could explore whether similar pathways are relevant for the breakdown of this compound. Isotope labeling studies could be employed to trace the complex degradation pathways and identify transient intermediates and final breakdown products. mdpi.com

Application of Novel Analytical Techniques for Environmental Monitoring

Effective environmental monitoring requires sensitive and selective analytical methods. While standard techniques like reverse-phase High-Performance Liquid Chromatography (HPLC) can be used for the analysis of this compound, there is a need to develop and apply more advanced methods for detecting trace levels in complex environmental matrices. sielc.com

The analytical approaches developed for novel brominated flame retardants (NBFRs) can serve as a blueprint. researchgate.netnih.gov These often involve sophisticated sample preparation techniques followed by high-resolution instrumental analysis. Future research should focus on adapting and validating these methods for this compound and its degradation products.

Table 2: Prospective Analytical Techniques for Environmental Monitoring

Analytical Technique Sample Preparation Target Analytes Key Advantages
GC-MS/MS QuEChERS, SPE nih.govresearchgate.net Parent compound, TBP, other volatile metabolites High sensitivity and selectivity, suitable for complex matrices like serum and dust.
LC-MS/MS Solid-Phase Extraction (SPE) Parent compound, salicylic acid, non-volatile metabolites Excellent for analyzing polar and thermally labile compounds in aqueous samples. nih.gov
High-Resolution Mass Spectrometry (HRMS) Minimal Unknown metabolite screening Enables identification of novel and unexpected degradation products without reference standards.
Biosensors N/A Parent compound Potential for rapid, in-situ, and cost-effective screening of water samples.

Theoretical Prediction of Reactivity and Interaction with Emerging Contaminants

Computational chemistry offers powerful tools to predict the reactivity and potential environmental interactions of this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be used to model its behavior. acs.org These theoretical studies can provide insights into its reactivity with atmospheric oxidants (e.g., hydroxyl radicals), which is a key factor in determining its environmental persistence.

Furthermore, computational models can predict how it might interact with other emerging contaminants. nih.gov This is crucial for understanding potential synergistic toxic effects and for predicting the formation of new, more complex pollutants. Research in this area could focus on calculating reaction barrier heights and using quantitative structure-activity relationship (QSAR) models to predict its environmental behavior and potential toxicity based on its molecular structure. nih.gov

Design of New Materials Incorporating this compound Derivatives

The structural components of this compound suggest its potential as a building block for new functional materials. The tribrominated phenol (B47542) moiety is a hallmark of many brominated flame retardants. nih.gov The salicylate group, on the other hand, offers sites for further chemical modification.

Future research could explore the synthesis of polymers or co-polymers incorporating this compound or its derivatives. For example, the related compound 2,4,6-Tribromophenyl acrylate (B77674) is used in the production of high refractive index polymers. specialchem.com By modifying the salicylate portion of the molecule, it may be possible to create novel monomers that can be polymerized to produce materials with tailored properties, such as enhanced flame retardancy, thermal stability, or specific optical properties. Investigating its potential as a fungicide or wood preservative, given the known applications of TBP, is another promising avenue. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2,4,6-tribromophenyl salicylate, and how can reaction efficiency be validated experimentally?

The compound is synthesized via esterification of salicylic acid with 2,4,6-tribromophenol, typically using a coupling agent like phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂). Orthogonal experimental design (e.g., varying molar ratios, temperature, and reaction time) is critical for optimization. Post-synthesis validation involves melting point analysis , ¹H/¹³C NMR for structural confirmation, and FTIR to verify ester bond formation. Purity can be assessed via HPLC or GC with flame ionization detection .

Q. How should researchers analyze and ensure the purity of this compound in laboratory settings?

Purity assessment requires chromatographic methods (HPLC with UV detection at 254 nm or GC-MS) coupled with elemental analysis for bromine content verification. Storage conditions (e.g., desiccated, inert atmosphere) are crucial to prevent hydrolysis or thermal degradation, as prolonged storage increases hazardous byproduct formation .

Q. What are the thermal stability profiles of this compound, and how do decomposition products impact experimental reproducibility?

Thermal stability is evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) . Decomposition above 200°C releases brominated phenols and salicylic acid derivatives, which can interfere with downstream applications. Researchers should pre-test thermal conditions in inert atmospheres to minimize side reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4,6-tribromophenyl group influence the reactivity of the salicylate ester in nucleophilic substitution reactions?

The electron-withdrawing bromine substituents enhance electrophilicity at the ester carbonyl, facilitating nucleophilic attack. Steric hindrance from the tribromophenyl group, however, may reduce reaction rates with bulky nucleophiles. Computational modeling (e.g., DFT calculations ) and X-ray crystallography can quantify steric/electronic contributions .

Q. What advanced analytical methods are suitable for detecting trace degradation products of this compound in environmental matrices?

GC-MS with electron capture detection (ECD) or HPLC-MS/MS is recommended for sub-ppb detection of brominated degradation products. Matrix-matched calibration standards (e.g., 2,2',4-trichlorobiphenyl analogs) and isotope dilution improve accuracy in complex samples .

Q. How can researchers resolve contradictions in reported degradation kinetics of this compound under varying pH conditions?

Discrepancies arise from differences in experimental setups (e.g., buffer systems, ionic strength). A systematic approach using pH-stat reactors with LC-MS monitoring can standardize kinetic studies. Statistical tools like Arrhenius plots and multivariate regression help reconcile data across studies .

Q. What methodologies enable the study of this compound’s environmental persistence and bioaccumulation potential?

OECD 301 biodegradation tests assess persistence in aquatic systems. Bioaccumulation is evaluated via octanol-water partition coefficients (log Kow) and in vitro assays with hepatic microsomes. Isotopic labeling (e.g., ¹⁴C-tracers) enhances detection sensitivity in ecotoxicological studies .

Q. How do in vitro and in vivo metabolic pathways of this compound differ, and what are the implications for toxicity assessments?

In vitro models (e.g., liver S9 fractions) often underestimate phase II conjugation (e.g., glucuronidation) observed in vivo. Comparative metabolomics (using UHPLC-QTOF-MS ) and toxicogenomic profiling (RNA-seq) are essential to identify species-specific metabolic discrepancies .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in laboratories?

Use fume hoods , nitrile gloves , and ANSI-approved goggles to prevent exposure. Degradation products (e.g., HBr gas) require neutralization traps . Waste must comply with EPA halogenated waste guidelines (40 CFR 261) .

Q. How should researchers design stability studies for this compound under long-term storage conditions?

Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV purity checks and Karl Fischer titration for moisture content. Degradation kinetics are modeled using zero/first-order equations to predict shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.